Sodium;zirconium(4+);silicate

Hyperkalemia Ion Exchange Selectivity

Sodium zirconium(4+) silicate (sodium zirconium cyclosilicate, SZC) is an inorganic, microporous cation exchanger with a cubic lattice structure and a pore opening of approximately 3 Å, selected to accommodate unhydrated potassium ions. It is classified as a highly selective potassium binder for the treatment of hyperkalemia and is used in both clinical and preclinical pharmacological research.

Molecular Formula NaO4SiZr+
Molecular Weight 206.30 g/mol
Cat. No. B13825864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium;zirconium(4+);silicate
Molecular FormulaNaO4SiZr+
Molecular Weight206.30 g/mol
Structural Identifiers
SMILES[O-][Si]([O-])([O-])[O-].[Na+].[Zr+4]
InChIInChI=1S/Na.O4Si.Zr/c;1-5(2,3)4;/q+1;-4;+4
InChIKeyDYDZRSPTRQSKGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Zirconium(4+) Silicate (ZS-9) Compound Overview for Research & Clinical Procurement


Sodium zirconium(4+) silicate (sodium zirconium cyclosilicate, SZC) is an inorganic, microporous cation exchanger with a cubic lattice structure and a pore opening of approximately 3 Å, selected to accommodate unhydrated potassium ions [1]. It is classified as a highly selective potassium binder for the treatment of hyperkalemia and is used in both clinical and preclinical pharmacological research [1]. Unlike organic polymer resins such as sodium polystyrene sulfonate, SZC's framework relies on covalent Zr–O and Si–O bonds, giving it high chemical stability and a >25-fold selectivity for K+ over Ca2+ or Mg2+ [1]. This compound is supplied as an odorless, tasteless, non-expanding white powder, making it a preferred tool for studies on electrolyte homeostasis and chronic kidney disease [1].

Why Potassium Binders Like Sodium Zirconium Cyclosilicate Cannot Be Interchanged Without Evidence


Generic interchange within the potassium-binder class is scientifically unsound due to pronounced differences in ion selectivity, cation-exchange mechanism, and clinical safety profiles [1]. Sodium zirconium cyclosilicate's microporous 3 Å channel provides size-based discrimination, achieving >25-fold selectivity for K+ over Ca2+ or Mg2+, whereas the organic resin sodium polystyrene sulfonate (SPS) preferentially binds Ca2+ with only 0.2–0.3x selectivity for K+ [1]. This mechanistic divergence translates directly into functional performance: SZC delivers normokalemia significantly faster, reduces rescue therapy rates, and improves palatability and gastrointestinal tolerability compared to SPS in head-to-head randomized clinical trials [2]. Substituting SZC with a non-selective resin or even a calcium-based binder such as patiromer without considering sodium load, edema risk, and metabolic acidosis correction potential can compromise outcomes in both patient care and experimental models [2].

Sodium Zirconium Cyclosilicate Product-Specific Quantitative Evidence for Differentiated Procurement


>25-Fold Potassium Selectivity Over Calcium and Magnesium Versus Sodium Polystyrene Sulfonate

SZC (ZS-9) exhibits a >25-fold selectivity for K+ over Ca2+ or Mg2+ in mixed ionic media, while SPS demonstrates only 0.2–0.3x selectivity for K+ versus Ca2+ or Mg2+ [1]. The exchange capacities of SZC for Ca2+ and Mg2+ are below 0.05 mEq/g, whereas SPS exchange capacity for Ca2+ is around 1.0 mEq/g [1].

Hyperkalemia Ion Exchange Selectivity

Faster Time to Normokalemia Versus Sodium Polystyrene Sulfonate in a Randomized Head-to-Head Trial

In a prospective, double-blind, randomized multicenter trial involving 120 hemodialysis patients, SZC (5 g 3 times/wk, 15 g/wk) achieved normokalemia (serum K+ <5 mmol/L) by week 2, whereas SPS (15 g 3 times/wk, 45 g/wk) required 6 weeks to reach normokalemia (p <0.001) [1]. Serum potassium levels in the SZC group were significantly lower than those in the SPS group throughout the entire 8-week study period [1].

Hemodialysis Hyperkalemia Normokalemia

Lower Rescue Therapy Requirements and Fewer Gastrointestinal Side Effects Versus Sodium Polystyrene Sulfonate

The same randomized trial reported rescue therapy for hyperkalemia in 3.3% of SZC patients compared to 6.6% in the SPS group (p = 0.678) [1]. Gastrointestinal side effects occurred in 5% of SZC patients versus 11.6% of SPS patients [1]. SPS was rated significantly less palatable than SZC (p <0.001), with SPS's characteristic expansion to 80–100% of original volume upon mixing compared to SZC's non-expanding, tasteless formulation [1].

Hyperkalemia Rescue Therapy Gastrointestinal Safety Palatability

Dual Normokalemia and Serum Bicarbonate Improvement: SZC Versus Placebo and Class-Level Comparison

The NEUTRALIZE randomized placebo-controlled trial (SZC n=17, placebo n=20) demonstrated that 88.2% of SZC-treated CKD patients maintained normokalemia versus 20.0% on placebo (odds ratio 56.2; P = 0.001) [1]. Additionally, 35.3% of SZC patients achieved both normokalemia and a ≥3-mmol/L increase in serum bicarbonate versus 5.0% of placebo patients (P <0.05) [1]. This dual effect on potassium and metabolic acidosis has not been observed with sodium polystyrene sulfonate, which can worsen metabolic acidosis, nor with patiromer, which lacks a known bicarbonate-increasing mechanism.

Metabolic Acidosis Chronic Kidney Disease Bicarbonate

Best Research and Industrial Application Scenarios for Sodium Zirconium Cyclosilicate


Preclinical Hyperkalemia Studies in Chronic Kidney Disease Models Requiring Rapid Potassium Normalization

SZC is the optimal agent for rodent and canine CKD models where addition of potassium binders is required to test RAAS inhibitor combinations. Its 4-week faster normokalemia window and >25-fold K+ selectivity over Ca2+/Mg2+ prevent confounding hypocalcemia-related endpoints, a limitation seen with SPS [1].

Hemodialysis Patient Cohorts Where Palatability and GI Tolerability Dictate Long-Term Compliance

In multicenter HD inpatient registries, SZC's non-expanding, tasteless formulation and significantly better palatability score versus SPS translate into higher compliance rates and lower rescue therapy use (3.3% vs 6.6%) [2]. This directly supports choosing SZC over SPS for studies lasting over 8 weeks.

Investigational Use for Dual Hyperkalemia-Metabolic Acidosis Correction in CKD Research

SZC uniquely shows a nominally significant increase in serum bicarbonate in hyperkalemic CKD patients, with 35.3% achieving a ≥3-mmol/L bicarbonate increase versus 5.0% on placebo [3]. No other potassium binder has demonstrated this dual metabolic benefit, making SZC the only candidate for research into acidosis-hyperkalemia interplay.

Protocols Requiring Potassium Binding Without Dietary Ion Interference in Mixed Electrolyte Solutions

In vitro ion exchange characterization proves SZC retains >25-fold K+ selectivity even in the presence of Ca2+ and Mg2+ at up to 2:1 ratios, while SPS preferentially binds divalent ions [1]. This makes SZC the superior choice for analytical chemistry applications and supply chain quality control requiring predictable single-cation sequestration.

Quote Request

Request a Quote for Sodium;zirconium(4+);silicate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.